Methanethione, (2-methylphenyl)phenyl-, S-oxide
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Overview
Description
Methanethione, (2-methylphenyl)phenyl-, S-oxide is a chemical compound with the molecular formula C14H12OS It is known for its unique structural properties, which include a sulfur atom bonded to an oxygen atom, making it an S-oxide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanethione, (2-methylphenyl)phenyl-, S-oxide typically involves the oxidation of the corresponding thioether. One common method is the reaction of the thioether with an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanethione, (2-methylphenyl)phenyl-, S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Thioether
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Methanethione, (2-methylphenyl)phenyl-, S-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanethione, (2-methylphenyl)phenyl-, S-oxide involves its ability to undergo oxidation and reduction reactions. The sulfur atom in the S-oxide group can interact with various molecular targets, leading to changes in the chemical structure and activity of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methanethione, (2-chloro-4-(3-quinolinylamino)phenyl](2-methylphenyl)-
- Methanone, (2-methylphenyl)phenyl-
Uniqueness
Methanethione, (2-methylphenyl)phenyl-, S-oxide is unique due to its S-oxide functional group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
61080-13-5 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-methyl-2-[phenyl(sulfinyl)methyl]benzene |
InChI |
InChI=1S/C14H12OS/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10H,1H3 |
InChI Key |
UNNFNCXWLHODCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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